molecular formula C17H15F3N2O4 B3041675 Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate CAS No. 338392-13-5

Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate

Cat. No.: B3041675
CAS No.: 338392-13-5
M. Wt: 368.31 g/mol
InChI Key: DPESQYWBICPDAA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate is a chemical compound with the molecular formula C17H15F3N2O4. It is known for its unique structure, which includes a trifluoromethoxy group attached to an aniline moiety, a pyridine ring, and an ethyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with a pyridine derivative under specific conditions to form the intermediate product. This intermediate is then reacted with ethyl acetate in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .

Scientific Research Applications

Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group and the pyridine ring play crucial roles in its binding affinity and specificity towards target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-{[4-(methoxy)anilino]carbonyl}-2-pyridinyl)acetate
  • Ethyl 2-(3-{[4-(fluoro)anilino]carbonyl}-2-pyridinyl)acetate
  • Ethyl 2-(3-{[4-(chloro)anilino]carbonyl}-2-pyridinyl)acetate

Uniqueness

Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-[3-[[4-(trifluoromethoxy)phenyl]carbamoyl]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c1-2-25-15(23)10-14-13(4-3-9-21-14)16(24)22-11-5-7-12(8-6-11)26-17(18,19)20/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPESQYWBICPDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151218
Record name Ethyl 3-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338392-13-5
Record name Ethyl 3-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338392-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-pyridineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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